molecular formula C20H21N7O2 B2919748 6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 1257552-47-8

6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2919748
CAS No.: 1257552-47-8
M. Wt: 391.435
InChI Key: QDYIBGLRZOPEQN-UHFFFAOYSA-N
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Description

6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes pyrimidine, pyridazine, and piperazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and pyridazine rings. Key steps include:

    Formation of the Pyrimidine Core: This is usually achieved through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Piperazine Ring: This step involves nucleophilic substitution reactions where the piperazine ring is attached to the pyrimidine core.

    Attachment of the Pyridazine Ring: The final step involves the formation of the pyridazine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one: Unique due to its specific combination of pyrimidine, pyridazine, and piperazine rings.

    Other Pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyridazine Derivatives: Compounds with pyridazine rings but lacking the pyrimidine core.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-3-[2-oxo-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-15-12-19(28)27(14-22-15)13-20(29)26-10-8-25(9-11-26)18-6-5-17(23-24-18)16-4-2-3-7-21-16/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYIBGLRZOPEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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